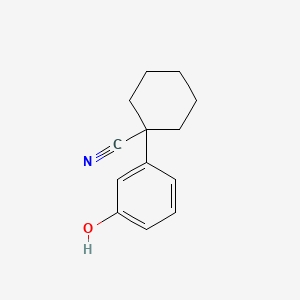

1-(3-Hydroxyphenyl)cyclohexanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-10-13(7-2-1-3-8-13)11-5-4-6-12(15)9-11/h4-6,9,15H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTUETIJAQWPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676473 | |

| Record name | 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-86-4 | |

| Record name | 1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 3 Hydroxyphenyl Cyclohexanecarbonitrile

Transformations Involving the Nitrile Functional Group

The cyano group (C≡N) is a highly versatile functional moiety characterized by a strong dipole and an electrophilic carbon atom. It can be converted into a range of other functional groups, including amines and carboxylic acid derivatives, through several fundamental reaction pathways.

Hydrolysis Reactions to Carboxylic Acids and Amides under Acidic and Basic Conditions

The hydrolysis of the nitrile group provides a direct route to both amides and carboxylic acids. The reaction proceeds in a stepwise manner, with the amide formed as an intermediate. The final product depends on the reaction conditions employed. organicchemistrytutor.comchemistrysteps.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.comlumenlearning.com A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an amide intermediate after a series of proton transfers. chemistrysteps.comlumenlearning.com Typically, under acidic conditions, the reaction does not stop at the amide stage, and further hydrolysis proceeds to yield the corresponding carboxylic acid. organicchemistrytutor.com

In basic media, the reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com This process also forms an amide intermediate. Milder basic conditions, such as using an alkaline solution of hydrogen peroxide, can sometimes allow for the isolation of the amide. commonorganicchemistry.com However, harsher conditions, involving elevated temperatures and strong bases, will drive the hydrolysis of the amide intermediate to the carboxylate salt, which upon acidic workup yields the final carboxylic acid. organicchemistrytutor.comchemistrysteps.com

| Condition Type | Typical Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | H2O, H2SO4 or HCl (heat) | 1-(3-Hydroxyphenyl)cyclohexanecarboxamide | 1-(3-Hydroxyphenyl)cyclohexanecarboxylic acid |

| Basic (Harsh) | NaOH or KOH, H2O (heat), followed by H3O+ workup | 1-(3-Hydroxyphenyl)cyclohexanecarboxamide | 1-(3-Hydroxyphenyl)cyclohexanecarboxylic acid |

| Basic (Mild) | H2O2, NaOH (aq. EtOH) | 1-(3-Hydroxyphenyl)cyclohexanecarboxamide | - |

Reduction Reactions to Primary, Secondary, and Tertiary Amines

The nitrile group can be readily reduced to form various amines, representing one of the most important transformations in synthetic chemistry. The class of amine produced is dependent on the reducing agent and the reaction conditions. jove.com

Primary Amines: The most common method for the reduction of nitriles to primary amines involves the use of strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukucalgary.calibretexts.org The reaction typically occurs in an ether solvent, followed by an aqueous or acidic workup to yield the primary amine. ucalgary.ca Catalytic hydrogenation is another effective method, employing hydrogen gas (H₂) over a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. chemguide.co.ukwikipedia.org To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Secondary and Tertiary Amines: During catalytic hydrogenation without additives, the initially formed primary amine can react with intermediate imines, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.orgresearchgate.net To selectively synthesize secondary or tertiary amines, a process known as reductive amination can be employed. This involves reacting the nitrile with a primary or secondary amine in the presence of hydrogen and a catalyst. google.com This method allows for the controlled formation of unsymmetrical secondary or tertiary amines.

| Product Type | Method | Typical Reagents & Conditions | Resulting Compound Structure |

|---|---|---|---|

| Primary Amine | Hydride Reduction | 1) LiAlH₄ in Et₂O or THF; 2) H₂O workup | (1-(3-Hydroxyphenyl)cyclohexyl)methanamine |

| Primary Amine | Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, high pressure, often with NH₃ | (1-(3-Hydroxyphenyl)cyclohexyl)methanamine |

| Secondary Amine | Reductive Amination | R-NH₂, H₂, Catalyst (e.g., Pd/C) | N-Alkyl-(1-(3-Hydroxyphenyl)cyclohexyl)methanamine |

| Tertiary Amine | Reductive Amination | R₂-NH, H₂, Catalyst (e.g., Pd/C) | N,N-Dialkyl-(1-(3-Hydroxyphenyl)cyclohexyl)methanamine |

Nucleophilic Additions and Cycloadditions to the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents. This reaction provides a pathway to synthesize ketones. The Grignard reagent adds to the nitrile to form a stable intermediate imine salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid furnishes the ketone. libretexts.orgmasterorganicchemistry.com

Furthermore, the carbon-nitrogen triple bond can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net Nitrile oxides, often generated in situ, react with nitriles to form 1,2,4-oxadiazoles. researchgate.netthieme-connect.com Similarly, reaction with nitrile imines can lead to the formation of 1,2,4-triazoles. oup.com These cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. beilstein-journals.org

Reactivity of the Hydroxyl Functional Group

The phenolic hydroxyl (-OH) group attached to the aromatic ring is a key site of reactivity. It can undergo oxidation, etherification, and esterification, providing avenues for further molecular diversification.

Oxidation Reactions to Carbonyl Compounds (Ketones and Carboxylic Acids)

Phenols exhibit different oxidation behavior compared to aliphatic alcohols. libretexts.org Direct oxidation of a phenol (B47542) typically yields a quinone. libretexts.org Reagents such as potassium nitrosodisulfonate (Fremy's salt) or sodium dichromate are effective for this transformation, converting the phenol into a 2,5-cyclohexadiene-1,4-dione derivative. libretexts.org While this is the primary pathway, more vigorous oxidation, for instance with peroxy radicals, can lead to complex reactions, including ring-opening, which may ultimately produce dicarboxylic acids. cdnsciencepub.com Studies on substituted phenols in supercritical water have also shown decomposition pathways that can lead to simpler phenols and ring-opened products. osti.gov The reactivity is influenced by the position and nature of other substituents on the aromatic ring. mdpi.com

Etherification and Esterification Strategies

Etherification: The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base, forming a nucleophilic phenoxide ion. This principle is exploited in the Williamson ether synthesis, a classic and versatile method for preparing ethers. byjus.commasterorganicchemistry.com The phenol is treated with a base, such as sodium hydroxide, potassium carbonate, or sodium hydride, to generate the phenoxide. organic-synthesis.comjk-sci.com This phenoxide then displaces a halide or other suitable leaving group from a primary alkyl halide in an SN2 reaction to form an aryl ether. jk-sci.comyoutube.com

Esterification: Phenols can be readily converted to esters through acylation. A common and efficient method is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This reaction involves treating the phenol with an acyl chloride or acid anhydride in the presence of an aqueous base, such as sodium hydroxide or pyridine. chemistry-reaction.comvedantu.com The base serves to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. wikipedia.orglscollege.ac.in

| Reaction | Method | Reagents | Product Type |

|---|---|---|---|

| Etherification | Williamson Ether Synthesis | 1) Base (NaOH, K₂CO₃, NaH); 2) Primary Alkyl Halide (R-X) | Aryl Ether |

| Esterification | Schotten-Baumann Reaction | Acyl Chloride (R-COCl) or Anhydride, Base (NaOH, Pyridine) | Aryl Ester |

Substitution Reactions Involving the Hydroxyl Moiety.

The hydroxyl group of 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile is a versatile functional handle for a variety of substitution reactions, allowing for the synthesis of diverse derivatives. Common transformations include etherification and esterification, which modify the polarity and steric bulk of the molecule, thereby influencing its chemical and physical properties.

Etherification: The phenolic hydroxyl group can be readily converted to an ether through Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. The subsequent nucleophilic attack of the phenoxide on an alkyl halide or other electrophile yields the corresponding ether. The choice of the alkylating agent allows for the introduction of a wide range of alkyl or aryl substituents.

Esterification: Ester derivatives of this compound can be prepared by reacting the hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine, provides a more efficient route to ester formation.

The following table summarizes key substitution reactions of the hydroxyl moiety:

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Alkoxy derivative |

| Esterification | Carboxylic acid, Acid catalyst | Ester derivative |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Ester derivative |

Functionalization of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound presents opportunities for various functionalization reactions, which can introduce new substituents and modify the stereochemistry of the molecule.

Stereoselective Functionalization and Derivatization.

The functionalization of C-H bonds has become a powerful tool in organic synthesis, enabling the direct conversion of these typically unreactive bonds into new functional groups. researchgate.net In the context of cyclohexane derivatives, catalyst-controlled C-H functionalization can achieve high levels of site- and stereoselectivity. researchgate.netnih.gov This approach can overcome the inherent reactivity of different C-H bonds by utilizing a catalyst that directs the reaction to a specific position. nih.gov For instance, donor/acceptor carbene insertion reactions have been shown to desymmetrize unactivated cyclohexane derivatives in a highly site- and stereoselective manner. researchgate.netnih.gov These reactions can introduce new functional groups with defined stereochemistry, which is crucial for the synthesis of chiral molecules.

Regioselective Functionalization of the Cyclohexane Ring.

Regioselective functionalization of the cyclohexane ring allows for the introduction of substituents at specific positions. While direct C-H functionalization can be highly regioselective, other methods can also be employed. For example, reactions that proceed through radical intermediates can be influenced by the directing effects of existing substituents. Additionally, the presence of the hydroxyphenyl and nitrile groups can influence the reactivity of the cyclohexane ring, potentially directing incoming reagents to specific positions.

Ring Expansion and Contraction Reactions.

Ring expansion and contraction reactions offer a method to alter the size of the cyclohexane ring, leading to the formation of cycloheptane or cyclopentane derivatives, respectively. wikipedia.org

Ring Expansion: One-carbon ring expansion of cyclic ketones can be achieved through various methods, including the Tiffeneau–Demjanov rearrangement. wikipedia.orgorgsyn.org This reaction typically involves the conversion of a ketone to a cyanohydrin, followed by reduction and diazotization to generate a carbocation that undergoes rearrangement. While this compound is not a ketone, it can potentially be converted to a ketone precursor to enable such transformations. Other methods for ring expansion include reactions of cyclic ketones with diazomethane or the use of transition metal-catalyzed cycloadditions. organic-chemistry.org The regiochemistry of ring expansion can be influenced by the substituents on the ring. nih.gov

Ring Contraction: Ring contraction reactions, such as the Favorskii rearrangement, can convert a six-membered ring into a five-membered ring. researchgate.net This rearrangement typically occurs with α-haloketones in the presence of a base. researchgate.net Similar to ring expansion, this would require prior modification of the this compound structure to introduce the necessary functional groups. Other methods for ring contraction include Wolff rearrangements of α-diazoketones and cationic rearrangements. wikipedia.orgresearchgate.netuchicago.edu

Transformations on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyclohexanecarbonitrile (B123593) substituent is likely to be a deactivating, meta-directing group due to its steric bulk and potential inductive effects. The interplay of these two groups will determine the regioselectivity of the substitution reactions.

Electrophilic Aromatic Substitution Patterns (e.g., Halogenation, Nitration, Acylation, Alkylation).

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. uomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqlibretexts.org

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeCl3 or FeBr3. libretexts.orglumenlearning.com The hydroxyl group will direct the incoming halogen to the ortho and para positions.

Nitration: Nitration involves the reaction of the aromatic ring with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. libretexts.orglumenlearning.commasterorganicchemistry.com The nitro group will be introduced at the positions activated by the hydroxyl group.

Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like AlCl3. This reaction introduces a deactivating meta-directing group.

Alkylation: Friedel-Crafts alkylation involves the reaction of the aromatic ring with an alkyl halide and a Lewis acid catalyst. google.comresearchgate.net This reaction introduces an activating alkyl group, which can lead to polysubstitution. msu.edu Alkylation of hydroxy-substituted aromatic compounds can also be achieved using an alkylating agent in the presence of an acidic catalyst. google.com

The directing effects of the substituents on the aromatic ring of this compound are summarized in the table below:

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Activating | Ortho, Para |

| -C6H10CN | Deactivating (likely) | Meta |

Metalation and Cross-Coupling Reactions at Aromatic Positions

The phenolic hydroxyl group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the positions ortho to it (C2 and C4). This process, known as directed ortho-metalation (DoM), is a powerful tool for regioselective functionalization. wikipedia.org The reaction typically involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). cdnsciencepub.comresearchgate.net

The hydroxyl group itself is a moderately effective DMG. However, its acidity can lead to competitive deprotonation of the hydroxyl proton. To enhance the efficiency and regioselectivity of the ortho-metalation, the hydroxyl group is often converted into a more potent DMG, such as an O-carbamate (-OCONR₂) or a methoxymethyl (MOM) ether (-OMOM). uwindsor.caorganic-chemistry.org These modified groups exhibit a stronger coordinating ability with the lithium cation, thereby directing the deprotonation specifically to the adjacent ortho positions.

The resulting ortho-lithiated species is a versatile intermediate that can react with a wide array of electrophiles to introduce various substituents onto the aromatic ring. Subsequent removal of the directing group regenerates the phenol, affording ortho-substituted this compound derivatives. cdnsciencepub.com

Furthermore, the ortho-lithiated intermediate can participate in transition metal-catalyzed cross-coupling reactions. By transmetalating the lithium with other metals, such as zinc, boron, or tin, the corresponding organometallic reagents can be prepared. These reagents can then undergo palladium- or nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings, with a variety of organic halides or triflates. researchgate.netcem.comresearcher.life This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 or C4 position of the phenyl ring.

Table 1: Potential Metalation and Cross-Coupling Reactions of this compound Derivatives

| Directing Group (at C3) | Metalation Conditions | Electrophile/Coupling Partner | Potential Product (Substitution at C2/C4) | Reaction Type |

| -OH | s-BuLi, TMEDA | 1. I₂ 2. PhB(OH)₂ / Pd(PPh₃)₄ | 1. Iodo 2. Phenyl | Directed ortho-Metalation followed by Halogenation/Suzuki Coupling |

| -OC(O)NEt₂ | s-BuLi, TMEDA | 1. Me₃SiCl 2. PhCHO | 1. Trimethylsilyl 2. Hydroxy(phenyl)methyl | Directed ortho-Metalation followed by Silylation/Aldehyde Addition |

| -OMOM | n-BuLi, TMEDA | 1. DMF 2. Allyl-Br / Pd(dba)₂ | 1. Formyl 2. Allyl | Directed ortho-Metalation followed by Formylation/Stille Coupling (after transmetalation) |

Chemo- and Regioselectivity in Complex Multi-functionalized Transformations

The presence of multiple reactive sites in this compound—the acidic hydroxyl group, the nucleophilic aromatic ring, and the electrophilic carbon of the nitrile group—necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. nih.govrsc.org The interplay between these functional groups can lead to complex reaction outcomes, and understanding their relative reactivities is crucial for predictable synthesis.

In the context of aromatic functionalization, the hydroxyl group is the primary determinant of regioselectivity, directing incoming electrophiles or metalation to the ortho (C2, C4) and para (C6) positions. nih.gov However, the bulky 1-cyanocyclohexyl substituent at the C3 position introduces significant steric hindrance. This steric bulk is likely to influence the regioselectivity of reactions at the aromatic ring, potentially favoring substitution at the less hindered C2 and C6 positions over the more sterically encumbered C4 position.

The nitrile group, while generally less reactive towards electrophilic aromatic substitution conditions, can participate in other transformations. For instance, under certain catalytic conditions, the nitrile functionality could coordinate to a metal center, potentially influencing the regiochemical outcome of C-H activation or cross-coupling reactions on the aromatic ring. nih.gov There is also the possibility of intramolecular reactions, where a newly introduced functional group at the C2 or C4 position could react with the nitrile.

Achieving high chemo- and regioselectivity in multi-functionalized transformations of this compound often requires a strategic choice of catalysts, protecting groups, and reaction conditions. For example, in a palladium-catalyzed cross-coupling reaction, the choice of ligand can significantly influence which C-H bond is activated or which functional group participates in the catalytic cycle. Similarly, the use of protecting groups for the phenol can modulate the electronic properties of the aromatic ring and block unwanted side reactions.

Table 2: Factors Influencing Chemo- and Regioselectivity in Transformations of this compound

| Factor | Influence on Selectivity | Example |

| Directing Group | The hydroxyl group (or its derivative) directs functionalization to the ortho and para positions of the aromatic ring. | Protection of the hydroxyl as a carbamate enhances the directing effect for ortho-metalation. |

| Steric Hindrance | The bulky cyclohexanecarbonitrile group at C3 can hinder reactions at the adjacent C2 and C4 positions, potentially favoring the C6 position. | Friedel-Crafts acylation might preferentially occur at the less sterically hindered C6 position. |

| Catalyst/Ligand | The choice of catalyst and ligand in transition metal-catalyzed reactions can control which functional group reacts and at which position. | A bulky phosphine ligand on a palladium catalyst might favor C-H activation at the less sterically hindered C6 position. |

| Reaction Conditions | Temperature, solvent, and the nature of the base or acid can influence the kinetic versus thermodynamic control of a reaction, affecting product distribution. | Low temperatures in directed ortho-metalation can prevent side reactions like the anionic Fries rearrangement. uwindsor.ca |

Mechanistic Investigations and Reaction Dynamics

Kinetic Studies of Principal Reaction Pathways

Kinetic analyses of cyanohydrin formation are pivotal for understanding the reaction mechanism and optimizing reaction conditions. The formation of 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile is typically achieved under base-catalyzed conditions. The base, such as an alkoxide or hydroxide, deprotonates the α-carbon of 3-hydroxyphenylacetonitrile, which is acidic due to the electron-withdrawing nitrile group and the phenyl ring. This generates a resonance-stabilized carbanion, which serves as the key nucleophile.

Rate = k[Cyclohexanone][3-Hydroxyphenylacetonitrile][Base]

The reaction kinetics are often studied by monitoring the disappearance of the reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The rate-determining step is generally the nucleophilic attack of the carbanion on the carbonyl carbon of cyclohexanone (B45756).

Table 1: Hypothetical Kinetic Parameters for Cyanohydrin Formation

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.2 x 10⁻³ M⁻²s⁻¹ | Methanol, 25°C, NaOH catalyst |

| Reaction Order | First-order in each reactant | - |

Elucidation and Characterization of Transient Reaction Intermediates

The mechanism of this reaction proceeds through a distinct, albeit transient, intermediate. Following the nucleophilic attack of the 3-hydroxyphenylacetonitrile carbanion on the cyclohexanone carbonyl, a tetrahedral alkoxide intermediate is formed.

Transition State Analysis and Determination of Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the transition states and energy profiles of chemical reactions. For the formation of this compound, calculations can model the energy changes as the reactants approach each other and form the product.

The transition state for the rate-determining nucleophilic addition step involves the partial formation of the new carbon-carbon bond and the partial breaking of the carbonyl π-bond. The geometry of this transition state resembles the tetrahedral intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) must be low enough for the reaction to proceed at a reasonable rate.

Table 2: Calculated Energy Profile for a Model Cyanohydrin Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ketone + Nucleophile) | 0 |

| Transition State | +15 to +20 |

| Tetrahedral Alkoxide Intermediate | -5 to -10 |

These values indicate that the formation of the product is thermodynamically favorable (exergonic).

Influence of Solvent Effects and Catalytic Environments on Reaction Mechanisms

The choice of solvent and catalyst has a profound impact on the reaction mechanism and its outcome. mdpi.com Solvents can influence the stability of the reactants, intermediates, and transition states through solvation. mdpi.com Polar aprotic solvents, for instance, can solvate the cationic counter-ion of the base, leading to a more "naked" and reactive carbanion, thus increasing the reaction rate. Conversely, polar protic solvents might stabilize the reactants more than the transition state, potentially slowing the reaction. mdpi.com

Catalysts are essential for this reaction. While simple bases are effective, more sophisticated catalytic systems can be employed. For instance, phase-transfer catalysts can be used in two-phase systems to facilitate the transport of the base or nucleophile between the aqueous and organic phases. Lewis acid catalysts can also be used to activate the cyclohexanone carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

Isotopic Labeling Studies for Atom Scrambling and Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For instance, using cyclohexanone labeled with Carbon-13 at the carbonyl carbon (¹³C=O) would result in the product being labeled at the quaternary carbon bearing the hydroxyl and nitrile groups. This can confirm that the carbonyl carbon is indeed the site of nucleophilic attack.

Similarly, conducting the reaction in a deuterated solvent (e.g., CH₃OD) can provide insights into the protonation step. If the hydroxyl proton of the final product is deuterium, it confirms that the solvent is the proton source for the final protonation of the alkoxide intermediate. These studies provide definitive evidence for the proposed reaction pathway and rule out alternative mechanisms.

Principles of Stereochemical Control and Stereoselectivity Mechanisms

Since cyclohexanone is a prochiral ketone, its reaction with the nucleophile can result in the formation of a new stereocenter at the C1 position of the cyclohexane (B81311) ring. In the absence of any chiral influence, the reaction will produce a racemic mixture of the two possible enantiomers.

Achieving stereochemical control to favor the formation of one enantiomer over the other is a significant goal in modern organic synthesis. This is typically accomplished using chiral catalysts. Chiral Lewis acids or chiral phase-transfer catalysts can create a chiral environment around the reactants, leading to a diastereomeric transition state with a lower energy for the formation of one enantiomer. The principles of asymmetric induction, such as those described by the Felkin-Anh model for nucleophilic additions to cyclic ketones, can help predict the stereochemical outcome. The development of highly stereoselective methods for this transformation is an area of active research.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. Computational quantum mechanics offers powerful tools for this purpose.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.gov For a molecule like 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). klamar-cn.comnih.gov The B3LYP functional is known for balancing accuracy and computational cost for many organic molecules. chemrxiv.org The 6-311++G(d,p) basis set is extensive, providing a flexible description of the electron distribution, including diffuse functions (++) for non-covalently bonded systems and polarization functions (d,p) to account for non-spherical electron density. nih.gov

Table 1: Illustrative Data from a DFT Geometry Optimization (Note: The following data are representative examples for a similar molecule and not the specific calculated values for this compound.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the optimized molecular structure. | -748.12345 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.45 D |

| Ionization Potential (eV) | The energy required to remove an electron from the molecule. | 8.21 eV |

| Electron Affinity (eV) | The energy released when an electron is added to the molecule. | 0.55 eV |

Analysis of Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. nih.gov

The MEP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site.

Green: Regions of neutral or near-zero potential, typically found over nonpolar portions of the molecule like the cyclohexane (B81311) ring.

This analysis provides crucial information for understanding intermolecular interactions, such as hydrogen bonding and molecular recognition. sapub.org

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane ring and the rotation of its substituents give rise to various conformations with different energy levels.

Exploration of Cyclohexane Ring Conformations and Associated Energy Minima

The cyclohexane ring is not planar; it adopts several non-planar conformations to relieve angle and torsional strain. The most stable and predominant conformation is the chair form, which has ideal tetrahedral bond angles of approximately 109.5° and staggered arrangements of all substituents, eliminating torsional strain. mdpi.comnih.gov

In this compound, the two substituents on the C1 carbon—the 3-hydroxyphenyl group and the nitrile group—can occupy either an axial or an equatorial position. However, due to the 1,1-disubstitution pattern, a ring flip would interchange the axial and equatorial positions of the hydrogens on the other carbons, but the relative orientation of the two substituents on C1 remains fixed. libretexts.org

The key conformational question pertains to the orientation of the bulky 3-hydroxyphenyl group. Substituents on a cyclohexane ring generally prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. sapub.org An axial substituent experiences repulsive interactions with the two other axial hydrogens on the same side of the ring. Therefore, the chair conformation where the larger 3-hydroxyphenyl group occupies an equatorial position is expected to be significantly more stable than one where it is axial. libretexts.orgyoutube.com Other less stable conformations, such as the boat and twist-boat, exist as transition states or high-energy intermediates during the ring-flipping process. nih.gov The energy difference between the chair and twist-boat conformation is typically around 5-6 kcal/mol. mdpi.com

Determination of Rotational Barriers for the Phenyl and Hydroxyl Groups

Rotation of the Phenyl Group: The rotation around the C-C bond connecting the phenyl ring to the cyclohexane ring is not free. Steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the cyclohexane ring creates a rotational energy barrier. Computational methods can map the potential energy surface as a function of the dihedral angle of this bond to determine the lowest energy orientation and the energy required to rotate through higher-energy eclipsed conformations.

Rotation of the Hydroxyl Group: The rotation around the C-O bond of the phenolic hydroxyl group also has a small rotational barrier. The energy minima will correspond to conformations that optimize hydrogen bonding possibilities or minimize steric clashes with the adjacent hydrogen on the aromatic ring.

Calculating these rotational barriers involves systematically changing the relevant dihedral angle and computing the energy at each step. The resulting energy profile reveals the most stable rotamers and the energy required to interconvert between them.

Investigation of Intramolecular Interactions, including Hydrogen Bonding.

A computational investigation of this compound would explore the intramolecular forces that influence its three-dimensional structure and stability. A key interaction to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group on the phenyl ring and the nitrogen atom of the nitrile (-CN) group. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the equilibrium geometry of the molecule in various conformations.

The analysis would involve:

Geometric Parameters: Calculating the distance between the hydroxyl hydrogen and the nitrile nitrogen, as well as the bond angle of the O-H---N system. A short distance and an angle close to 180° would suggest a significant hydrogen bonding interaction.

Vibrational Frequency Analysis: Theoretical infrared (IR) spectroscopy calculations would predict the vibrational frequencies. A red shift (lowering of frequency) in the O-H stretching vibration is a characteristic indicator of hydrogen bond formation.

Topological Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density distribution. The presence of a bond critical point between the hydrogen and nitrogen atoms would provide further evidence of a hydrogen bond.

These studies would clarify which conformations are stabilized by such interactions and the energetic significance of the hydrogen bond.

Computational Modeling of Reaction Mechanisms

Computational modeling would provide deep insights into the chemical reactions involving this compound, such as its synthesis or decomposition.

Identification of Transition States and Reaction Coordinates.

For any proposed reaction mechanism, computational methods can identify the transition state, which is the highest energy point along the reaction pathway. This involves locating a first-order saddle point on the potential energy surface. The reaction coordinate, representing the pathway from reactants to products via the transition state, would be mapped out. This provides a detailed picture of the geometric changes that occur during the reaction, including bond breaking and formation.

Computational Insights into Catalytic Cycles and Intermediates.

If the synthesis of this compound involves a catalyst, computational chemistry can elucidate the entire catalytic cycle. This involves identifying all intermediates and transition states in the cycle. By calculating the energies of these species, the rate-determining step of the catalytic process can be identified, which is the step with the highest activation energy. Such studies can help in understanding the role of the catalyst and in designing more efficient catalytic systems.

Prediction of Spectroscopic Parameters for Advanced Structural Insights

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for confirming the structure and stereochemistry of complex molecules.

Theoretical NMR Chemical Shift Calculations for Complex Stereochemical and Regiochemical Assignments.

Computational methods, particularly DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The process involves:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO).

Referencing these shielding values to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

These calculated shifts can be compared with experimental NMR data to confirm the molecular structure, including the stereochemical arrangement of the substituents on the cyclohexane ring (axial vs. equatorial). This is particularly useful for assigning specific signals in a complex spectrum and for distinguishing between different isomers.

Vibrational Frequency Calculations for Characteristic Functional Group Modes (IR/Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups within a molecule. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the ab initio calculation of vibrational frequencies, which correspond to the peaks observed in experimental IR and Raman spectra. These calculations predict the energies of molecular vibrations, which are influenced by bond strength, atomic masses, and molecular geometry.

For this compound, the vibrational spectrum is expected to be dominated by the characteristic modes of its three primary functional components: the hydroxyl-substituted phenyl ring, the cyclohexyl group, and the nitrile group.

Expected Vibrational Modes:

Hydroxyl (O-H) Group: The O-H stretching vibration is typically one of the most distinct features in an IR spectrum, appearing as a strong, broad band. For a phenolic hydroxyl group, this band is expected in the 3600–3200 cm⁻¹ region. The broadness is due to hydrogen bonding. The O-H in-plane bending vibration is anticipated to appear in the 1410–1260 cm⁻¹ range.

Nitrile (C≡N) Group: The carbon-nitrogen triple bond stretch is a sharp and typically intense band in the IR spectrum, found in a relatively clean region of the spectrum. For non-conjugated nitriles, this absorption is expected in the range of 2260–2240 cm⁻¹.

Aromatic Ring (C=C and C-H): The phenyl group will exhibit several characteristic vibrations. Aromatic C=C stretching vibrations typically appear in the region of 1600–1450 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range. Out-of-plane C-H bending vibrations are also characteristic and their position (900–690 cm⁻¹) can indicate the substitution pattern on the benzene (B151609) ring.

Cyclohexyl Group (C-H): The aliphatic C-H stretching vibrations of the cyclohexyl group are expected to occur just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range. The C-H bending (scissoring and rocking) vibrations for the CH₂ groups of the ring will appear in the 1465–1445 cm⁻¹ region.

A theoretical vibrational frequency analysis using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would provide more precise predicted frequencies for these and other, more complex vibrations involving the entire molecular skeleton.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Phenolic O-H | O-H Stretch | 3600 - 3200 | Strong, Broad | Weak |

| Nitrile C≡N | C≡N Stretch | 2260 - 2240 | Medium, Sharp | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

| Cyclohexyl C-H | C-H Stretch | 2950 - 2850 | Strong | Strong |

| Cyclohexyl CH₂ | C-H Bend | 1465 - 1445 | Medium | Medium |

Note: These are generalized, expected frequency ranges. Actual values depend on the specific molecular environment and would be refined by computational calculations.

Electronic Absorption (UV-Vis) Characteristics Prediction

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The primary chromophore in this compound is the 3-hydroxyphenyl group. The cyclohexanecarbonitrile (B123593) portion is not expected to absorb significantly in the standard UV-Vis range (200–800 nm). The UV-Vis spectrum will therefore be dominated by electronic transitions within the benzene ring, specifically π → π* transitions.

Expected Electronic Transitions:

π → π Transitions:* Phenol (B47542) itself typically shows two main absorption bands. The primary band (E2-band), resulting from a π → π* transition, is found around 210 nm. A secondary, lower-intensity band (B-band), which is symmetry-forbidden in benzene but allowed in substituted benzenes, appears around 270 nm.

Effect of Substituents: The hydroxyl group is an auxochrome, which can shift the absorption bands to longer wavelengths (a bathochromic or "red" shift) and increase their intensity (a hyperchromic effect). The nitrile and cyclohexyl groups are expected to have a much smaller electronic effect on the aromatic chromophore compared to the hydroxyl group.

Computational prediction via TD-DFT would model these transitions and provide a theoretical UV-Vis spectrum. The calculations would likely predict a strong absorption peak below 220 nm and a weaker, broader peak in the 270–280 nm range, consistent with a substituted phenol.

Table 2: Predicted Electronic Absorption Characteristics for this compound

| Chromophore | Transition Type | Predicted λmax Range (nm) | Solvent Effects |

| Hydroxyphenyl | π → π* (E2-band) | 210 - 225 | Moderate |

| Hydroxyphenyl | π → π* (B-band) | 270 - 285 | High (sensitive to pH and solvent polarity) |

Note: The predicted λmax values are estimates based on the phenol chromophore. The position and intensity of these bands are sensitive to solvent polarity and pH, particularly due to the acidic nature of the phenolic hydroxyl group.

Future Research Directions and Emerging Opportunities in the Chemistry of 1 3 Hydroxyphenyl Cyclohexanecarbonitrile

Development of Novel, Atom-Economical, and Environmentally Sustainable Synthetic Methodologies

The traditional synthesis of α-aminonitriles, a class to which 1-(3-hydroxyphenyl)cyclohexanecarbonitrile is related, often relies on the Strecker reaction, which can involve toxic cyanide sources like hydrogen cyanide. nih.govderpharmachemica.com A primary objective for future research is the development of greener, safer, and more atom-economical synthetic pathways.

Key Opportunities:

Cyanide-Free Synthesis: A significant advancement would be the complete avoidance of highly toxic cyanide reagents. rsc.orgbohrium.com Research into alternative, non-toxic cyanide sources, such as the in-situ generation of HCN from the rearrangement of aryl/alkylidene malononitriles or the use of potassium hexacyanoferrate(II), offers a promising avenue. rsc.orgorganic-chemistry.org Another innovative approach involves the use of aldoxime dehydratases, which catalyze the cyanide-free synthesis of nitriles from aldoximes under mild, aqueous conditions, representing a truly biocatalytic and sustainable alternative. mdpi.com

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is fundamental to green chemistry. The use of catalysts like indium powder in water or RuCl₃ for oxidative cyanation represents a step toward more environmentally benign processes. nih.govorganic-chemistry.org Future work should focus on developing recyclable, heterogenous catalysts, such as FeCl₃ supported on clay (EPZG), which allow for easy separation and reuse, minimizing waste and operational costs. derpharmachemica.com

Solvent Minimization: Many current protocols rely on organic solvents. mdpi.com The development of solvent-free reaction conditions or the use of environmentally friendly solvents like water or deep eutectic solvents (e.g., choline (B1196258) chloride and urea) would significantly improve the sustainability profile of the synthesis. derpharmachemica.comorganic-chemistry.orgorganic-chemistry.org

| Method | Reagents/Catalyst | Solvent | Key Advantage |

| Traditional Strecker | Aldehyde, Amine, HCN/NaCN | Varies | Well-established, economical |

| Green Strecker | Aldehyde, Amine, TMSCN | Water | Avoids HCN, uses green solvent nih.gov |

| Catalytic (EPZG) | Aldehyde, Amine, TMSCN, EPZG | Solvent-free | Recyclable catalyst, high yields derpharmachemica.com |

| Biocatalytic | Aldoxime, Aldoxime Dehydratase | Aqueous Buffer | Cyanide-free, mild conditions mdpi.com |

Exploration of Unexplored Reactivity Patterns and Cascade Reactions for Molecular Complexity Generation

The structure of this compound is a launchpad for generating significant molecular complexity. The nitrile and hydroxyl groups, along with the cyclohexane (B81311) core, can participate in a variety of transformations. Future research should focus on harnessing this latent reactivity through cascade or domino reactions, where multiple bonds are formed in a single operation.

Key Opportunities:

Nitrile Group Transformations: Beyond simple hydrolysis to amides or carboxylic acids, the nitrile group can direct complex cyclizations. For instance, Lewis acid-catalyzed reactions could trigger intramolecular Friedel-Crafts-type reactions between the nitrile-activated ring and the hydroxyphenyl moiety to create polycyclic systems.

Cascade Cyclizations: Designing one-pot sequences that functionalize multiple parts of the molecule is a key goal. For example, a reaction could be initiated at the hydroxyl group, followed by an intramolecular cyclization involving the nitrile. Organocatalytic domino reactions have proven effective for creating highly substituted cyclohexanes from simple precursors, and applying this logic to derivatives of this compound could yield complex structures with multiple stereocenters. nih.gov

Ring Expansion/Contraction: Investigating reactions that alter the cyclohexane ring itself, such as ring-expansion mediated by adjacent functional groups, could lead to novel scaffolds. For instance, acid-mediated ring-opening of a cyclopropyl (B3062369) group adjacent to the ring can lead to highly functionalized six-membered carbocycles. acs.org

Advancements in Asymmetric Synthesis and Precise Stereocontrol of Functionalized Derivatives

The creation of single enantiomers of chiral molecules is critical, particularly for biologically active compounds where different stereoisomers can have vastly different effects. mdpi.com The cyclohexane ring of this compound offers a rich platform for stereocontrolled functionalization.

Key Opportunities:

Asymmetric Strecker-Type Reactions: Developing catalytic enantioselective versions of the Strecker reaction for ketones is a major challenge. nih.gov Future work could focus on new chiral catalysts, such as those derived from cinchona alkaloids or chiral gadolinium complexes, to synthesize enantiomerically enriched versions of the title compound or its precursors. nih.govnih.gov

Organocatalysis for Stereocontrol: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.govyoutube.com Chiral bifunctional catalysts, like amino-squaramides, could be used in cascade reactions to build up the cyclohexane ring with precise control over multiple stereocenters. nih.govrsc.org This approach allows for the creation of highly substituted, enantiopure cyclohexane derivatives from simple starting materials. nih.gov

Enzyme-Catalyzed Desymmetrization: For prochiral precursors, ene-reductases can perform highly efficient desymmetrizing hydrogenations to generate valuable quaternary stereocenters with exceptional enantioselectivity (up to >99% ee). nih.gov Applying this biocatalytic strategy to precursors of this compound could provide a direct and green route to chiral building blocks.

| Catalytic System | Reaction Type | Potential Outcome |

| Chiral Gd Complex | Enantioselective Strecker | Enantiopure α-amino nitriles nih.gov |

| Cinchona Alkaloid Catalysts | Asymmetric umpolung reactions | Chiral γ-amino ketones from imines nih.gov |

| Amino-Squaramide | Asymmetric Michael-Michael Addition | Highly substituted cyclohexanes with multiple stereocenters nih.gov |

| Ene-Reductases (e.g., YqjM) | Desymmetrizing Hydrogenation | Chiral cyclohexenones with quaternary centers (>99% ee) nih.gov |

Integration with Automation, Flow Chemistry, and High-Throughput Experimentation for Reaction Discovery and Optimization

Modern chemical synthesis is increasingly benefiting from the integration of technology to accelerate discovery and improve process control. asynt.com These tools are particularly well-suited for exploring the vast parameter space associated with the synthesis and derivatization of this compound.

Key Opportunities:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety when handling hazardous reagents, and ease of scalability. mdpi.combeilstein-journals.orgscielo.br Adapting the synthesis of this compound to a flow process could enable safer, more efficient, and automated production. asynt.commdpi.com For example, a multi-step synthesis could be "telescoped" into a single continuous sequence, avoiding the isolation of intermediates. mdpi.com The Schmidt reaction of aldehydes to nitriles has been successfully adapted to a flow system, improving safety and allowing for rapid reaction times. bohrium.com

High-Throughput Experimentation (HTE): HTE utilizes multi-well plates and robotics to perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions. researchgate.netyoutube.com This approach can be used to quickly identify optimal conditions for a new transformation or to build libraries of derivatives for screening. researchgate.netchemrxiv.org HTE has been successfully used to develop and optimize nickel-catalyzed cyanation reactions, quickly identifying the best ligand and solvent combinations from a large array of possibilities. researchgate.netnih.gov

Automated Synthesis Platforms: Fully automated systems can integrate HTE for screening with flow reactors for production, creating a "self-driving lab" for chemical synthesis. youtube.com Such a platform could be used to explore the reactivity of this compound, identify promising new reactions, and scale up the production of valuable derivatives with minimal human intervention.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction, Design, and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical research is conducted, moving from data analysis to predictive and generative chemistry. bohrium.comacs.org

Key Opportunities:

Retrosynthesis and Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict viable synthetic routes for a target molecule (retrosynthesis) or the likely outcome of a set of reactants (forward prediction). bohrium.comresearchgate.netnih.gov These tools could propose novel, non-intuitive pathways to this compound and its derivatives, potentially uncovering more efficient or sustainable routes.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore complex, multi-dimensional reaction spaces to find optimal conditions (e.g., temperature, concentration, catalyst loading) with significantly fewer experiments than traditional methods. beilstein-journals.orgbohrium.comresearchgate.net This approach can accelerate the optimization of challenging reactions, even outperforming human experts by overcoming cognitive biases. bohrium.com

De Novo Catalyst and Reagent Design: Generative AI models can be used to design new catalysts or reagents with desired properties. For the asymmetric synthesis of derivatives, AI could propose novel chiral ligands or organocatalysts tailored for high stereoselectivity, which could then be validated through HTE and automated synthesis.

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis Prediction | Suggests potential reactant combinations to synthesize a target molecule. researchgate.netmicrosoft.com | Discovery of novel and more efficient synthetic routes. |

| Forward Prediction | Predicts the product(s) of a given set of reactants and conditions. bohrium.com | Validates proposed reaction steps before experimentation. |

| Bayesian Optimization | Iteratively suggests experiments to find optimal reaction conditions with minimal data. beilstein-journals.orgnih.gov | Rapidly optimizes reaction yield and selectivity, saving time and resources. |

| Generative Models | Designs new molecules (e.g., catalysts, ligands) with specific desired properties. | Creates novel, highly effective catalysts for asymmetric synthesis. |

Q & A

Q. What are the key steps for synthesizing 1-(3-Hydroxyphenyl)cyclohexanecarbonitrile in laboratory settings?

Synthesis typically involves:

- Cyclohexane framework formation : Cyclization of a ketone (e.g., cyclohexanone) with a hydroxy-substituted aromatic aldehyde (e.g., 3-hydroxybenzaldehyde) under basic conditions (e.g., NaOH or K₂CO₃) .

- Nitrile introduction : Nucleophilic substitution or cyanation reactions using reagents like KCN or TMSCN .

- Reaction conditions : Ethanol/methanol as solvents, reflux temperatures (60–80°C), and purification via column chromatography .

Q. How is this compound characterized spectroscopically?

Key methods include:

- ¹H/¹³C NMR : Hydroxyl protons (δ ~5.0–6.0 ppm, broad) and nitrile carbons (δ ~120 ppm) .

- HRMS : Exact mass confirmation (m/z 201.1080) using high-resolution mass spectrometry .

- IR spectroscopy : Peaks for -OH (~3200–3600 cm⁻¹) and -C≡N (~2200–2250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .

- Storage : -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s reactivity compared to fluorinated analogs?

The -OH group enhances hydrogen bonding, affecting solubility and biological interactions. For example, it may increase binding affinity to polar targets compared to fluorinated derivatives (e.g., 1-(3-fluorophenyl) analogs), which prioritize lipophilicity .

Q. What crystallographic insights exist for related cyclohexanecarbonitriles?

X-ray studies on analogs (e.g., 5-(4-chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile) reveal chair conformations with substituents in equatorial positions to minimize steric strain. Such data guide predictions of the target compound’s conformation .

Q. How can contradictory NMR data be resolved during characterization?

- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ to identify exchangeable protons (e.g., -OH) .

- Dynamic effects : Variable-temperature NMR to detect conformational flexibility .

- Purity checks : Use TLC or HPLC to rule out impurities .

Q. What computational methods predict the compound’s biological activity?

- DFT calculations : Optimize geometry and predict electrostatic potential maps for interaction sites .

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock or Schrödinger .

Q. How can reaction yields be optimized for large-scale synthesis?

- Continuous flow reactors : Improve efficiency and reduce side reactions .

- Catalyst screening : Test palladium or copper catalysts for cyanation steps .

Q. What degradation pathways are observed under varying storage conditions?

- Photodegradation : UV exposure may oxidize the hydroxyl group; store in amber vials .

- Hydrolysis : Nitrile groups degrade in acidic/alkaline conditions; monitor via IR .

Q. How does the compound interact with biological targets in preliminary assays?

- Enzyme inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates .

- Cellular assays : Measure cytotoxicity in cancer cell lines (e.g., MCF-7) to assess therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.